1-(1-Chloroisoquinolin-4-YL)ethanone
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Overview
Description
1-(1-Chloroisoquinolin-4-YL)ethanone is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of a chlorine atom at the first position and an ethanone group at the fourth position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloroisoquinolin-4-YL)ethanone typically involves the chlorination of isoquinoline derivatives followed by the introduction of an ethanone group. One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom, followed by Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroisoquinolin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of isoquinoline derivatives with different functional groups.
Oxidation: Formation of isoquinoline carboxylic acids.
Reduction: Formation of isoquinoline alcohols.
Scientific Research Applications
1-(1-Chloroisoquinolin-4-YL)ethanone is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Chloroisoquinolin-4-YL)ethanone involves its interaction with specific molecular targets. The chlorine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
- 1-(3-Chloroisoquinolin-6-YL)ethanone
- 1-(3-Chloroisoquinolin-4-YL)ethanone
Comparison: 1-(1-Chloroisoquinolin-4-YL)ethanone is unique due to the specific positioning of the chlorine atom and the ethanone group. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, oxidation states, and reduction potentials, making it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C11H8ClNO |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-(1-chloroisoquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)10-6-13-11(12)9-5-3-2-4-8(9)10/h2-6H,1H3 |
InChI Key |
PAVKNQTUFRNTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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